4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione
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Overview
Description
(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorophenyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM typically involves the condensation of 4-chlorobenzaldehyde with 3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a suitable oxidizing agent to form the N-oxide derivative. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM
- (NZ)-N-[(4-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM
Uniqueness
(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H15ClN2OS2 |
---|---|
Molecular Weight |
314.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide |
InChI |
InChI=1S/C13H15ClN2OS2/c1-13(2)11(15(3)12(18)19-13)16(17)8-9-4-6-10(14)7-5-9/h4-8,11H,1-3H3/b16-8- |
InChI Key |
LTGCEMOOHHLWIT-PXNMLYILSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)C)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-])C |
Canonical SMILES |
CC1(C(N(C(=S)S1)C)[N+](=CC2=CC=C(C=C2)Cl)[O-])C |
Origin of Product |
United States |
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